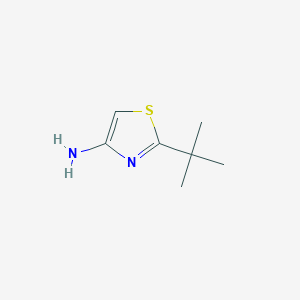

2-(tert-Butyl)thiazol-4-amine

Beschreibung

Eigenschaften

Molekularformel |

C7H12N2S |

|---|---|

Molekulargewicht |

156.25 g/mol |

IUPAC-Name |

2-tert-butyl-1,3-thiazol-4-amine |

InChI |

InChI=1S/C7H12N2S/c1-7(2,3)6-9-5(8)4-10-6/h4H,8H2,1-3H3 |

InChI-Schlüssel |

RSERLWNRGAPVCT-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)(C)C1=NC(=CS1)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(tert-Butyl)thiazol-4-amine typically involves the reaction of tert-butylamine with thioamide under controlled conditions. One common method involves heating a mixture of tert-butylamine and thioamide in the presence of a suitable solvent, such as ethanol, to facilitate the formation of the thiazole ring .

Industrial Production Methods

Industrial production of 2-(tert-Butyl)thiazol-4-amine may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

2-(tert-Butyl)thiazol-4-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon and nitrogen atoms of the thiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydrothiazoles.

Substitution: Various substituted thiazole derivatives.

Wissenschaftliche Forschungsanwendungen

Antibacterial Activity

Research indicates that derivatives of the thiazole series, including 2-(tert-Butyl)thiazol-4-amine, exhibit significant antibacterial properties against pathogens such as Mycobacterium tuberculosis. A study demonstrated that specific analogs of 2-aminothiazoles showed sub-micromolar minimum inhibitory concentrations against M. tuberculosis, suggesting potential for development as novel anti-tubercular agents . The structure-activity relationship (SAR) studies revealed that substitutions at the C-2 position enhance lipophilicity and antibacterial activity, while modifications at the C-4 position can affect selectivity and potency .

Anti-parasitic Properties

Another area of interest is the anti-parasitic activity of thiazole derivatives. Compounds similar to 2-(tert-Butyl)thiazol-4-amine have been investigated for their efficacy against trypanosomiasis, a disease caused by protozoan parasites. In experimental models, specific thiazole compounds showed promising results in curing infections in cattle, indicating potential for veterinary applications .

Polymer Chemistry

The incorporation of thiazole derivatives into polymer matrices has been explored for enhancing material properties. For instance, thiazole-based compounds can be used as additives to improve thermal stability and mechanical strength in polymers. The unique chemical structure of 2-(tert-Butyl)thiazol-4-amine allows it to interact favorably with various polymeric materials, potentially leading to innovative applications in coatings and composites.

Cosmetic Formulations

Thiazole derivatives are also being evaluated for their role in cosmetic formulations. The stability and efficacy of these compounds can enhance skin care products, offering benefits such as improved moisturizing properties and skin protection . Research has shown that thiazole compounds can influence the rheological properties of formulations, affecting texture and sensory attributes .

Anti-tubercular Development

A notable case study involved the synthesis and evaluation of a series of 2-aminothiazoles where 2-(tert-Butyl)thiazol-4-amine was identified as a lead compound due to its potent activity against M. tuberculosis. The study focused on optimizing the chemical structure to maximize efficacy while minimizing toxicity .

Veterinary Applications

In another study, thiazole derivatives were tested on livestock infected with Trypanosoma species. The administration of a specific formulation containing a thiazole compound resulted in complete recovery from infection within 100 days, showcasing its potential as a veterinary pharmaceutical agent .

Wirkmechanismus

The mechanism of action of 2-(tert-Butyl)thiazol-4-amine involves its interaction with specific molecular targets. For instance, in anticancer research, it may inhibit certain enzymes or proteins involved in cell proliferation, leading to cell cycle arrest and apoptosis. The compound’s ability to form hydrogen bonds and interact with biological macromolecules is crucial for its activity .

Vergleich Mit ähnlichen Verbindungen

Key Properties :

- Theoretical Studies : Density functional theory (DFT) and Hartree-Fock (HF) calculations reveal that the B3LYP/6-311+G method accurately predicts its vibrational spectra and geometric parameters. The molecule exhibits a planar thiazole ring with slight distortions due to the tert-butyl group .

- Its zero-point vibrational energy is calculated as 134.5 kcal/mol .

- Solubility: Limited solubility in polar solvents like methanol and DMSO but dissolves moderately in chloroform .

Thiazol-2-amine derivatives vary in substituents, leading to distinct physicochemical and biological profiles. Below is a detailed comparison:

Structural Analogs and Substituent Effects

Physicochemical Properties

- Electronic Effects :

- Solubility :

Biologische Aktivität

2-(tert-Butyl)thiazol-4-amine is a thiazole derivative characterized by a unique structural configuration that includes a tert-butyl group at the 2-position and an amino group at the 4-position of the thiazole ring. This compound has garnered significant attention in medicinal chemistry due to its diverse biological activities, particularly in antibacterial and anticancer applications.

The chemical formula of 2-(tert-Butyl)thiazol-4-amine is . Its structure contributes to its lipophilicity, which may enhance membrane permeability and biological efficacy compared to other thiazole derivatives.

Synthesis

The synthesis of 2-(tert-Butyl)thiazol-4-amine typically involves the reaction of thiourea with α-haloketones or α-haloaldehydes. Optimizing reaction conditions, such as temperature, can improve yield and minimize by-products. The general synthetic pathway is illustrated below:

- Reactants : Thiourea + α-haloketone/α-haloaldehyde

- Conditions : Varying temperatures to enhance yield

- Product : 2-(tert-Butyl)thiazol-4-amine

Antibacterial Activity

Research indicates that 2-(tert-Butyl)thiazol-4-amine exhibits significant antibacterial properties, particularly against pathogens such as Mycobacterium tuberculosis. This suggests its potential application in developing new antibiotics. The compound's ability to inhibit ATPase activity further positions it as a candidate for addressing multidrug-resistant infections.

Table 1: Antibacterial Activity of Thiazole Derivatives

| Compound Name | Target Pathogen | Activity Level |

|---|---|---|

| 2-(tert-Butyl)thiazol-4-amine | Mycobacterium tuberculosis | Significant |

| Thiazole derivatives | Various pathogens | Variable |

| 2-Aminothiazole | Staphylococcus aureus | Moderate |

Anticancer Activity

In addition to antibacterial effects, 2-(tert-Butyl)thiazol-4-amine has been explored for its anticancer properties. Studies have demonstrated that thiazole derivatives can exhibit cytotoxicity against various cancer cell lines, including breast and lung cancers. The structure-activity relationship (SAR) studies indicate that modifications on the thiazole ring significantly impact biological activity, with specific groups enhancing potency against cancer cells .

Table 2: Anticancer Activity of Thiazole Derivatives

| Compound Name | Cancer Cell Line | IC50 (µg/mL) |

|---|---|---|

| 2-(tert-Butyl)thiazol-4-amine | MCF7 (breast cancer) | TBD |

| Thiazole derivatives | NCI-H522 (lung cancer) | <1.61 |

| Novel thiazole analogs | Various | Variable |

The mechanisms underlying the biological activities of 2-(tert-Butyl)thiazol-4-amine are multifaceted:

- ATPase Inhibition : The compound has been shown to inhibit ATPase activity, which is crucial for energy metabolism in both bacteria and cancer cells.

- Efflux Pump Modulation : Interaction studies reveal that it may influence the activity of efflux pumps in bacteria, enhancing the efficacy of existing antibiotics.

- Cytotoxic Mechanisms : In cancer cells, it may induce apoptosis through various pathways, potentially interacting with key proteins involved in cell survival .

Case Studies

Several case studies illustrate the potential applications of 2-(tert-butyl)thiazol-4-amine:

- Antibacterial Efficacy : A study demonstrated its effectiveness against Mycobacterium tuberculosis, highlighting its potential as a lead compound for antibiotic development.

- Anticancer Research : In vitro studies showed that derivatives of this compound exhibited significant cytotoxicity against multiple cancer cell lines, prompting further investigation into their mechanisms and potential clinical applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.